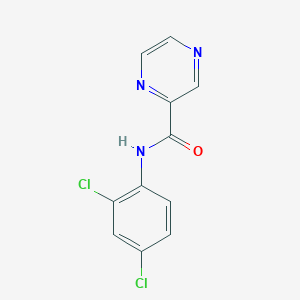![molecular formula C22H20N4O2 B5509351 2-(2-naphthyloxy)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5509351.png)
2-(2-naphthyloxy)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heterocyclic compounds, particularly those containing the triazole ring, are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of naphthyl and propanamide groups into such structures potentially enhances these activities, offering avenues for the development of novel therapeutic agents. These compounds are synthesized and analyzed for their chemical and physical properties, which can inform their applications in various fields, excluding direct drug usage and dosage considerations.
Synthesis Analysis
The synthesis of triazole derivatives, including those with naphthyl and propanamide groups, often involves strategies like metal-catalyzed reactions and microwave-assisted synthesis. These methods provide efficient pathways to construct the desired heterocyclic frameworks while considering principles of green chemistry and energy savings (Ferreira et al., 2013) (Özil & Menteşe, 2020).
Molecular Structure Analysis
Detailed molecular structure analysis is crucial for understanding the interaction mechanisms of these compounds with biological targets. Naphthalene derivatives are known for their planar structures, which facilitate interactions such as DNA intercalation. The structural analysis often employs techniques like NMR, UV-Vis, and X-ray diffraction to elucidate the arrangement of atoms and functional groups within the molecule, influencing its biological activity and physical properties (Chlebosz et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be attributed to the presence of functional groups amenable to various chemical reactions, including cycloadditions and electrophilic substitutions. These reactions are essential for the further functionalization of the core structure and the introduction of substituents that modulate the compound's chemical properties and biological activity (Maheshwari & Hussain, 2023).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are influenced by the molecular structure and substituents. These properties are critical for the compound's applicability in different environments and its behavior under various conditions. Studies on related naphthalene derivatives have shown that alkyl chain length and substituent type significantly affect these physical properties, which in turn influence their biological activity and potential applications (Chlebosz et al., 2023).
Wissenschaftliche Forschungsanwendungen
Naphthalene Derivatives in Environmental and Occupational Health
Naphthalene, a component related to the structure of the compound , has been extensively studied for its environmental and occupational exposure effects. For instance, naphthalene and its metabolites like 2-naphthol have been investigated as biomarkers of exposure to jet fuel (JP-8), indicating significant exposure-related increases in urinary levels among U.S. Air Force personnel (Serdar et al., 2003). This suggests that naphthalene derivatives could be relevant in studying environmental exposures and potential health impacts.
Use of Naphthalene and Its Derivatives in Medical Research
Although the specific compound "2-(2-naphthyloxy)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide" was not directly mentioned in the literature, the structural component of naphthalene is present in various studies related to health. For example, urinary concentrations of naphthalene metabolites have been used to assess exposure to polycyclic aromatic hydrocarbons (PAHs) in populations, linking to potential health risks like cancer and respiratory diseases (Li et al., 2008). This underscores the importance of studying such compounds for understanding and mitigating health risks associated with environmental pollutants.
Eigenschaften
IUPAC Name |
2-naphthalen-2-yloxy-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-16(28-20-11-10-17-6-2-3-7-18(17)12-20)22(27)24-13-19-8-4-5-9-21(19)26-15-23-14-25-26/h2-12,14-16H,13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSNVZKNYPGUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1N2C=NC=N2)OC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-naphthyloxy)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-ethyl-1-[(4-methoxyphenyl)sulfonyl]prolinamide](/img/structure/B5509278.png)
![spiro[1,3-benzoxazine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B5509283.png)
![3-ethyl-8-(2-morpholin-4-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509288.png)


![N-[rel-(1S,2S)-2-(4-fluorobenzyl)cyclopentyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5509318.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5509324.png)
![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrophenyl]-1H-tetrazole](/img/structure/B5509331.png)
![2,2,4-trimethyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5509338.png)
![8-fluoro-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5509339.png)
![3-(1-methylbutyl)-8-[(6-methylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509347.png)
![4-{4-[4-(2-naphthoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5509359.png)
